molecular formula C9H11ClN4 B2775907 [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride CAS No. 1311313-97-9

[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride

Cat. No.: B2775907
CAS No.: 1311313-97-9
M. Wt: 210.67
InChI Key: YFJIAWBAAOBFCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride typically involves the reaction of 3-amino-1,2,4-triazole with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the triazole attacks the benzyl chloride, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes, including the preparation of intermediates and their subsequent reactions. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

Chemistry

In chemistry, [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It has been investigated for its antimicrobial, antifungal, and anticancer activities .

Industry

In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their performance and functionality .

Mechanism of Action

The mechanism of action of [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other triazole derivatives such as fluconazole, voriconazole, and anastrozole. These compounds share the triazole core structure but differ in their substituents and specific applications .

Uniqueness

What sets [3-(4H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride apart is its unique combination of the triazole ring with a phenylmethanamine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

[3-(1H-1,2,4-triazol-5-yl)phenyl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4.ClH/c10-5-7-2-1-3-8(4-7)9-11-6-12-13-9;/h1-4,6H,5,10H2,(H,11,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJIAWBAAOBFCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=NC=NN2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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